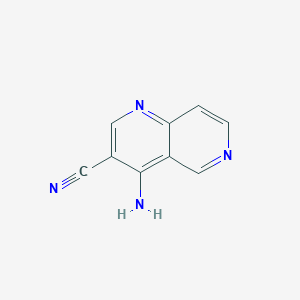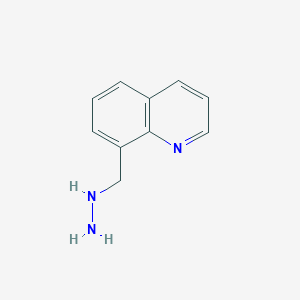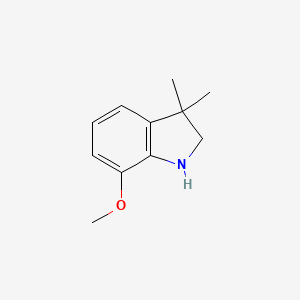
2-Amino-1H-purin-6(9H)-one hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1H-purin-6(9H)-one hydrate, also known as guanine hydrate, is a naturally occurring purine derivative. It is one of the four main nucleobases found in the nucleic acids DNA and RNA. Guanine pairs with cytosine in DNA through three hydrogen bonds, contributing to the stability of the DNA double helix structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1H-purin-6(9H)-one hydrate can be achieved through several methods. One common approach involves the cyclization of formamidine derivatives with cyanamide under acidic conditions. This reaction typically requires a temperature range of 100-150°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, such as fish scales and bird excrement, where guanine is found in significant quantities. The extraction process includes hydrolysis, filtration, and crystallization steps to obtain pure guanine hydrate.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1H-purin-6(9H)-one hydrate undergoes various chemical reactions, including:
Oxidation: Guanine can be oxidized to form 8-oxoguanine, a common DNA lesion.
Reduction: Reduction of guanine can lead to the formation of dihydroguanine.
Substitution: Guanine can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 8-oxoguanine.
Reduction: Dihydroguanine.
Substitution: Various alkylated or acylated guanine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-1H-purin-6(9H)-one hydrate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleotides and nucleosides.
Biology: Studied for its role in DNA and RNA structure and function.
Medicine: Investigated for its potential in antiviral and anticancer therapies.
Industry: Utilized in the production of cosmetics and fluorescent dyes.
Wirkmechanismus
The mechanism of action of 2-Amino-1H-purin-6(9H)-one hydrate involves its incorporation into nucleic acids. In DNA, guanine pairs with cytosine through hydrogen bonding, playing a crucial role in maintaining the stability and integrity of the genetic material. In RNA, guanine is involved in various structural and functional roles, including the formation of secondary structures and catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenine: Another purine nucleobase that pairs with thymine in DNA and uracil in RNA.
Cytosine: A pyrimidine nucleobase that pairs with guanine in DNA and RNA.
Thymine: A pyrimidine nucleobase that pairs with adenine in DNA.
Uracil: A pyrimidine nucleobase that pairs with adenine in RNA.
Uniqueness
2-Amino-1H-purin-6(9H)-one hydrate is unique due to its specific hydrogen bonding pattern with cytosine, which contributes to the high stability of the DNA double helix. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry and biological research.
Eigenschaften
CAS-Nummer |
35020-24-7 |
|---|---|
Molekularformel |
C5H7N5O2 |
Molekulargewicht |
169.14 g/mol |
IUPAC-Name |
2-amino-1,7-dihydropurin-6-one;hydrate |
InChI |
InChI=1S/C5H5N5O.H2O/c6-5-9-3-2(4(11)10-5)7-1-8-3;/h1H,(H4,6,7,8,9,10,11);1H2 |
InChI-Schlüssel |
YBQHGOOIDBHWNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methylhexahydropyrrolo[1,2-c]pyrimidine-1,4-dione](/img/structure/B11913512.png)


![6-(Chloromethyl)imidazo[1,5-a]pyridine](/img/structure/B11913523.png)



![1H-Pyrazolo[3,4-b]pyridin-6-amine hydrochloride](/img/structure/B11913528.png)





